5-Bromo-2-((2-(dimethylcarbamoyl)phenyl)thio)benzoic acid

SPECT imaging serotonin transporter radioiodination

5-Bromo-2-((2-(dimethylcarbamoyl)phenyl)thio)benzoic acid (CAS 222021-56-9) is a diaryl sulfide derivative with the molecular formula C16H14BrNO3S and a molecular weight of 380.26 g/mol. It belongs to the 2-(arylthio)benzoic acid class and serves as a critical synthetic intermediate in the preparation of radioiodinated serotonin transporter (SERT) imaging agents, most notably [123I]IDAM.

Molecular Formula C16H14BrNO3S
Molecular Weight 380.3 g/mol
CAS No. 222021-56-9
Cat. No. B3253165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-((2-(dimethylcarbamoyl)phenyl)thio)benzoic acid
CAS222021-56-9
Molecular FormulaC16H14BrNO3S
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C16H14BrNO3S/c1-18(2)15(19)11-5-3-4-6-13(11)22-14-8-7-10(17)9-12(14)16(20)21/h3-9H,1-2H3,(H,20,21)
InChIKeyRDGGFGYQAYQTAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-((2-(dimethylcarbamoyl)phenyl)thio)benzoic acid (CAS 222021-56-9): A Defined Intermediate for Serotonin Transporter Imaging Agent Synthesis


5-Bromo-2-((2-(dimethylcarbamoyl)phenyl)thio)benzoic acid (CAS 222021-56-9) is a diaryl sulfide derivative with the molecular formula C16H14BrNO3S and a molecular weight of 380.26 g/mol . It belongs to the 2-(arylthio)benzoic acid class and serves as a critical synthetic intermediate in the preparation of radioiodinated serotonin transporter (SERT) imaging agents, most notably [123I]IDAM [1]. The compound is characterized by a 5-bromo substituent on the benzoic acid ring, a carboxylic acid group at the 2-position engaged in a thioether linkage to a phenyl ring bearing an ortho-dimethylcarbamoyl moiety. This substitution pattern is deliberately configured to enable sequential functional group interconversion: the carboxylic acid is reduced to a benzyl alcohol pharmacophore, while the bromine atom serves as a leaving group for palladium-catalyzed stannylation and subsequent radioiodination [2].

Why 5-Bromo-2-((2-(dimethylcarbamoyl)phenyl)thio)benzoic Acid (CAS 222021-56-9) Cannot Be Replaced by Close Analogs in SERT Tracer Synthesis


The 5-bromo substituent in this compound is not a generic halogen placeholder; it is specifically required for the palladium-catalyzed stannylation step that installs the tributyltin precursor necessary for radioiodination [1]. Replacing bromine with chlorine results in a significantly less reactive substrate for oxidative addition with Pd(0), reducing stannylation yield and ultimately compromising the specific activity of the final radioiodinated tracer [2]. The ortho-dimethylcarbamoyl group on the thioether phenyl ring is also non-interchangeable: it must survive the borane reduction step that converts the carboxylic acid to the benzyl alcohol, and premature reduction of the amide would generate the dimethylaminomethyl analog prematurely, altering the synthetic sequence [3]. Furthermore, the carboxylic acid functionality at the 2-position of the benzoic acid ring is essential as a latent hydroxymethyl group; ester analogs would require additional deprotection steps that are incompatible with the subsequent radioiodination chemistry [4].

Quantitative Differentiation of 5-Bromo-2-((2-(dimethylcarbamoyl)phenyl)thio)benzoic Acid (CAS 222021-56-9) Against Analogs for Radioligand Synthesis


Bromine vs. Chlorine Leaving Group Reactivity in Pd(0)-Catalyzed Stannylation for Radioiodination

In the synthesis of [123I]IDAM, the 5-bromo intermediate undergoes palladium(0)-catalyzed stannylation with bis(tributyltin) to yield the tributylstannyl precursor, which is subsequently converted to the radioiodinated product with [123I]NaI and H2O2 [1]. The 5-chloro analog, described as intermediate in the synthesis of 403U76 (5-chloro-2-((2-((dimethylamino)methyl)phenyl)thio)benzyl alcohol), exhibits substantially lower reactivity in the analogous stannylation step due to the higher bond dissociation energy of the C–Cl bond (397 kJ/mol) versus C–Br (280 kJ/mol), necessitating harsher conditions and resulting in lower radiochemical yields [2]. This differential reactivity is a class-level inference supported by the well-established order of oxidative addition reactivity for aryl halides with Pd(0): Ar–I > Ar–Br >> Ar–Cl [3].

SPECT imaging serotonin transporter radioiodination stannylation

Carboxylic Acid as a Latent Hydroxymethyl Pharmacophore: Functional Group Orthogonality Relative to Direct Alcohol Analogs

The target compound bears a carboxylic acid at the 2-position of the benzoic acid ring, which is selectively reduced to a benzyl alcohol by borane in THF to yield the penultimate intermediate aminoalcohol (IV) [1]. In contrast, the direct benzyl alcohol analog, 5-bromo-2-((2-((dimethylamino)methyl)phenyl)thio)benzyl alcohol, would require a different synthetic entry that cannot leverage the same convergent coupling strategy. The carboxylic acid intermediate enables a modular synthesis: the diaryl sulfide core is assembled first via coupling of 2,5-dibromobenzoic acid with 2-sulfanyl-N,N-dimethylbenzamide, then the carboxylic acid and dimethylcarbamoyl groups are simultaneously reduced to the alcohol and dimethylaminomethyl groups, respectively [2]. This orthogonal functional group strategy avoids protecting group manipulations that would be necessary if the alcohol were present during the thioether coupling step [3].

prodrug design functional group interconversion SERT pharmacophore borane reduction

Supplier-Specified Purity: 98% Minimum Enabling Reproducible Downstream Coupling

Commercially available 5-Bromo-2-((2-(dimethylcarbamoyl)phenyl)thio)benzoic acid (CAS 222021-56-9) is supplied with a minimum purity specification of 98%, as documented in technical datasheets from multiple vendors . This specification is critical because impurities in the bromo intermediate, particularly residual 2,5-dibromobenzoic acid or dehalogenated byproducts, can propagate through the synthetic sequence and contaminate the final radioiodinated tracer, reducing its effective specific activity. In contrast, the 5-iodo analog (the direct precursor to the stannane) is not commonly stocked as a characterized intermediate, while the 5-chloro analog may be available at lower purity specifications (typically 95%) .

chemical purity batch consistency GMP intermediate quality control

Validated Intermediate in the Published [123I]IDAM Synthetic Route with Defined Physicochemical Properties

The compound is the explicitly designated diaryl sulfide intermediate (III) in the published synthesis of [123I]IDAM, a SERT imaging agent with a reported Ki of 0.097 nM for SERT and >1,000-fold selectivity over norepinephrine and dopamine transporters [1]. The intermediate itself has defined physicochemical properties: calculated LogP of 4.00, topological polar surface area (TPSA) of 57.61 Ų, and a molecular weight of 380.26 g/mol . The 5-bromo substitution pattern was specifically chosen because it positions the halogen para to the thioether linkage, facilitating clean stannylation without competing reactions at the ortho-carboxylic acid site. By contrast, the regioisomeric 4-bromo analog would place the bromine in a less accessible position for the bulky tributyltin reagent [2].

radiopharmaceutical synthesis SPECT tracer validated intermediate physicochemical characterization

High-Value Application Scenarios for 5-Bromo-2-((2-(dimethylcarbamoyl)phenyl)thio)benzoic Acid (CAS 222021-56-9)


GMP-Grade Synthesis of [123I]IDAM for Clinical SPECT Imaging of Serotonin Transporters

The compound is the essential bromo intermediate for the convergent synthesis of [123I]IDAM, a SPECT radioligand used to image serotonin transporter (SERT) density in the human brain. The 5-bromo substituent enables efficient Pd(0)-catalyzed stannylation to install the tributyltin group, which is then displaced by [123I]iodide to yield the final tracer with high specific activity [1]. The carboxylic acid group is subsequently reduced to the benzyl alcohol pharmacophore required for high-affinity SERT binding (Ki = 0.097 nM). Procurement of this intermediate at 98% purity ensures reproducible radiochemical yields and minimizes cold impurities that compete for SERT binding sites, which is critical for quantitative SPECT imaging in clinical depression and anxiety disorder studies .

Structure-Activity Relationship (SAR) Studies on Halogenated SERT Ligands

The 5-bromo intermediate serves as a versatile scaffold for SAR exploration by enabling late-stage diversification via the bromine handle. Researchers can use this compound to prepare a library of 5-substituted analogs (e.g., via Suzuki, Stille, or Buchwald-Hartwig coupling) and evaluate the impact of substituent size, electronics, and lipophilicity on SERT binding affinity and selectivity [1]. The dimethylcarbamoyl group can be reduced to the dimethylaminomethyl group post-coupling to access the active pharmacophore, providing a modular route to systematically probe the structure-activity landscape around the 5-position [2].

Development of 18F-Labeled PET Analogs via the Bromo Intermediate

Although the compound was originally developed for [123I]IDAM (SPECT), the same bromo intermediate can be adapted for 18F-labeled PET tracer development. The bromine can be replaced by a fluoroalkoxy or fluoroalkyl group via nucleophilic substitution or metal-catalyzed coupling, and the carboxylic acid reduced to the benzyl alcohol to yield 18F-labeled SERT ligands analogous to those reported by Jarkas et al. [1]. This application leverages the established synthetic sequence while substituting the radioisotope, enabling PET imaging with higher spatial resolution than SPECT .

Quality Control Reference Standard for Radiopharmaceutical Production

In GMP radiopharmaceutical manufacturing, the non-radioactive bromo intermediate can serve as a reference standard for HPLC method development and impurity profiling. Its well-defined UV absorbance (due to the bromophenyl chromophore) and distinct retention time relative to the final radioiodinated product make it suitable for use as a system suitability standard in quality control protocols for [123I]IDAM production [1]. The 98% purity specification ensures the reference standard does not introduce confounding peaks in the chromatographic analysis of the final radiopharmaceutical .

Quote Request

Request a Quote for 5-Bromo-2-((2-(dimethylcarbamoyl)phenyl)thio)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.